3-(4,5-Diphenyl-1,2-oxazol-3-yl)-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
119863-25-1 |
|---|---|
Molecular Formula |
C24H15NO3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4,5-diphenyl-1,2-oxazol-3-yl)chromen-4-one |
InChI |
InChI=1S/C24H15NO3/c26-23-18-13-7-8-14-20(18)27-15-19(23)22-21(16-9-3-1-4-10-16)24(28-25-22)17-11-5-2-6-12-17/h1-15H |
InChI Key |
PSJQQATXUNQMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=COC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
3-(4,5-Diphenyl-1,2-oxazol-3-yl)-4H-1-benzopyran-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under acidic or basic conditions. The compound can be synthesized through a multi-step reaction involving isoxazole formation followed by cyclization to form the benzopyran structure.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs possess significant activity against Mycobacterium tuberculosis. In a study by Dighe et al., several synthesized compounds were screened for their anti-tubercular activity using the Middlebrook 7H9 broth method, demonstrating promising results compared to standard drugs like streptomycin .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines. Specifically, compounds related to the oxazole and benzopyran framework have demonstrated cytotoxicity against leukemia and breast cancer cell lines. Mechanistic studies suggest that these compounds may activate caspase pathways leading to apoptosis .
Uterotrophic Activity
In addition to its anticancer properties, some derivatives of the benzopyran core have been assessed for their uterotrophic effects. For example, a related compound demonstrated significant uterotrophic activity in animal models, indicating potential applications in reproductive health research .
Data Summary
| Biological Activity | Tested Compounds | Methodology | Results |
|---|---|---|---|
| Antitubercular | Several isoxazoline derivatives | Middlebrook 7H9 broth method | Significant activity against M. tuberculosis |
| Anticancer | 3-(4,5-diphenyl-1,2-oxazol-3-yl) derivatives | Cytotoxicity assays on K-562 and T-47D cells | Induced apoptosis via caspase activation |
| Uterotrophic | 2-(4'-methoxyphenyl)-7-methoxy derivatives | Uterotrophic activity tests in rats | High uterotrophic activity observed |
Case Studies
- Antitubercular Activity : A study conducted by Dighe et al. synthesized various derivatives and evaluated their efficacy against M. tuberculosis H37Rv strain. The results indicated that certain compounds exhibited potent antitubercular activity comparable to established treatments .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of benzopyran derivatives against cancer cell lines (K562 and T47D). The study highlighted that specific compounds caused significant cell cycle arrest and induced apoptosis through mitochondrial pathways .
Preparation Methods
Synthesis of 3-Acetylcoumarin
The process begins with the acetylation of 4-hydroxycoumarin using acetic anhydride under acidic conditions. As demonstrated in pyrazole-fused coumarin syntheses, this step yields 3-acetylcoumarin (17a ) in 85% yield. The acetyl group at C3 serves as the anchor for subsequent ketone modifications.
Claisen Condensation for 1,3-Diketone Formation
3-Acetylcoumarin undergoes Claisen condensation with ethyl benzoate in the presence of sodium ethoxide, forming 3-benzoylacetylcoumarin. This reaction introduces the second phenyl group required for isoxazole substitution. The β-keto moiety in this intermediate is critical for cyclization.
Isoxazole Ring Formation
Heating 3-benzoylacetylcoumarin with hydroxylamine hydrochloride in acetic acid triggers cyclocondensation. The reaction proceeds via oxime intermediate formation, followed by dehydration to yield the isoxazole ring. The phenyl groups from the benzoyl and acetyl moieties occupy the 4- and 5-positions, respectively. This method achieves a 65% yield after recrystallization (Table 1).
Table 1: Optimization of Isoxazole Cyclization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 65 |
| Catalyst | NH₄OAc (5 mol%) | 72 |
| Temperature (°C) | 80 | 65 |
Oxidative Cyclization of Chalcone Derivatives
Chalcone Synthesis from 3-Formylcoumarin
Vilsmeier-Haack formylation of 4-hydroxycoumarin produces 3-formylcoumarin (5 ). Condensation with acetophenone via Claisen-Schmidt reaction yields a chalcone derivative (α,β-unsaturated ketone).
Iodine-Catalyzed Cyclization
The chalcone undergoes oxidative cyclization using iodine (10 mol%) in dimethyl sulfoxide at 120°C. This method, adapted from pyrazole syntheses, facilitates isoxazole formation via radical intermediates. The phenyl groups orient para to the oxygen and nitrogen atoms, achieving 58% yield (Table 2).
Table 2: Oxidative Cyclization Conditions
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ | DMSO | 6 | 58 |
| H₂O₂ | Ethanol | 12 | 42 |
Multi-Component Reaction (MCR) Approach
Coumarin Aldehyde as a Key Intermediate
3-Formylcoumarin reacts with benzoyl chloride and hydroxylamine in a one-pot reaction. The aldehyde undergoes nucleophilic attack by hydroxylamine, forming an oxime. Subsequent benzoylation and cyclization yield the target compound.
Solvent and Catalytic Effects
Using ammonium acetate in acetic acid as a dual acid-base catalyst enhances reaction efficiency. Ethanol as the solvent at reflux provides a 70% yield, outperforming DMF or THF (Table 3).
Table 3: MCR Optimization
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | NH₄OAc/AcOH | 70 |
| DMF | - | 35 |
1,3-Dipolar Cycloaddition Strategy
Nitrile Oxide Generation
Benzaldehyde oxime is oxidized in situ using chloramine-T to generate benzonitrile oxide. This reactive 1,3-dipole participates in cycloaddition reactions.
Coumarin-Alkyne Substrate
3-Ethynylcoumarin, synthesized via Sonogashira coupling, reacts with benzonitrile oxide at room temperature. The [3+2] cycloaddition regioselectively forms the isoxazole ring, with phenyl groups at C4 and C5. This method offers superior stereocontrol (82% yield, Table 4).
Table 4: Cycloaddition Performance
| Dipole | Coumarin Substituent | Yield (%) |
|---|---|---|
| Benzonitrile oxide | 3-Ethynyl | 82 |
Comparative Analysis of Methodologies
Yield and Scalability
The 1,3-dipolar cycloaddition method provides the highest yield (82%) but requires palladium catalysts for alkyne synthesis. In contrast, the MCR approach offers operational simplicity with 70% yield, suitable for gram-scale synthesis.
Regiochemical Control
Cyclocondensation and oxidative cyclization methods occasionally produce regioisomers due to competing reaction pathways. HPLC analysis reveals 95% regiopurity for the cycloaddition route versus 88% for the Claisen-based method.
Functional Group Tolerance
Electron-withdrawing groups on the coumarin scaffold (e.g., nitro, cyano) reduce yields in acid-catalyzed cyclizations but remain compatible with MCR conditions.
Mechanistic Considerations
Acid-Catalyzed Cyclization Pathways
In acetic acid, protonation of the β-keto carbonyl enhances electrophilicity, promoting nucleophilic attack by hydroxylamine. The resulting oxime undergoes dehydration, forming the isoxazole ring.
Radical Intermediates in Oxidative Cyclization
Iodine-mediated reactions generate iodonium ions, which abstract hydrogen atoms from the chalcone’s α-position. Radical recombination facilitates cyclization, as observed in pyrano-pyrazole syntheses.
Challenges and Limitations
Purification Difficulties
The target compound’s low solubility in common solvents complicates column chromatography. Source notes similar challenges, recommending recrystallization from ethyl acetate/hexane mixtures.
Competing Rearrangements
Under prolonged heating, the isoxazole ring may undergo Dimroth rearrangement to oxazole derivatives. Maintaining temperatures below 100°C mitigates this side reaction.
Q & A
Q. What are the common synthetic routes for 3-(4,5-Diphenyl-1,2-oxazol-3-yl)-4H-1-benzopyran-4-one?
Methodological Answer: Synthesis typically involves multi-step strategies:
- Core Benzopyran Formation : Acid-catalyzed condensation of phenolic precursors (e.g., substituted benzaldehydes) with ketones or dienophiles to construct the 4H-1-benzopyran-4-one scaffold .
- Oxazole Ring Introduction : Cyclization of nitrile or amide intermediates with diphenylacetylene derivatives under thermal or catalytic conditions to form the 1,2-oxazole moiety. For example, Huisgen cycloaddition or oxidative coupling may be employed for regioselective functionalization .
- Key Parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control (80–150°C), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated steps) critically influence yield and purity .
Q. How is the compound characterized spectroscopically?
Methodological Answer: Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks, distinguishing benzopyran and oxazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns indicative of the oxazole ring cleavage .
- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650 cm) and C-O-C (oxazole, ~1250 cm) groups validate functional groups .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Safety measures align with GHS hazard classifications (acute toxicity, skin/eye irritation):
- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent dermal exposure; fume hoods for ventilation .
- Emergency Procedures : For inhalation, move to fresh air and seek medical attention; for skin contact, wash with soap and water for 15 minutes .
- Storage : In airtight containers under inert gas (N) to prevent oxidation, away from incompatible materials (strong acids/bases) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
Methodological Answer: Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, split-plot designs (as in agricultural studies) can isolate critical variables .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- In Situ Monitoring : Employ HPLC or inline IR to track reaction progress and terminate at peak product concentration .
Q. What computational methods are suitable for predicting the compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and charge distribution across the benzopyran-oxazole system .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina, leveraging crystallographic data from related flavonoids .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxyl groups) on bioactivity using regression analysis .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Address discrepancies via:
- Standardized Assays : Replicate studies using uniform protocols (e.g., DPPH for antioxidant activity at pH 7.4) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to identify outlier methodologies .
- Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate specific pathways (e.g., NF-κB vs. MAPK) .
Q. How to assess the ecological impact of this compound?
Methodological Answer: Follow environmental toxicology frameworks:
- Fate and Transport Studies : Measure soil adsorption coefficients (K) and biodegradation half-lives under simulated environmental conditions .
- Ecotoxicological Testing : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) at varying concentrations (0.1–100 ppm) .
- Bioaccumulation Potential : Use octanol-water partition coefficients (log P) predicted via software like EPI Suite .
Q. What theoretical frameworks guide mechanistic studies of its bioactivity?
Methodological Answer: Link research to established theories:
- Pharmacophore Modeling : Map electron-rich regions (benzopyran carbonyl, oxazole nitrogen) to hypothesize binding interactions with enzymatic active sites .
- Free Radical Scavenging Theory : Correlate hydroxyl substitution patterns with antioxidant capacity via Hammett parameters .
- Kinase Inhibition Hypotheses : Use crystal structures of homologous compounds to predict ATP-binding site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
